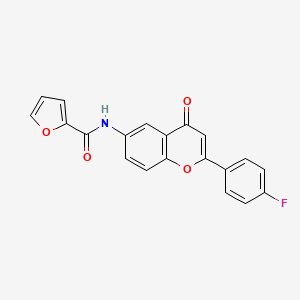

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H12FNO4 and its molecular weight is 349.317. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of action

For example, chromene derivatives have been reported to exhibit anti-inflammatory, anticancer, and antiviral activities .

Biochemical pathways

Chromene derivatives have been reported to affect various biochemical pathways, including those involved in inflammation and cancer .

Result of action

Based on the biological activities reported for similar compounds, it might have anti-inflammatory, anticancer, or antiviral effects .

Biologische Aktivität

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of chromenone derivatives, characterized by a chromen-4-one core fused with a furan and an amide group. Its molecular formula is C21H15FNO3 with a molecular weight of approximately 360.3 g/mol. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets and pharmacokinetic properties .

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound against various cancer cell lines, including HepG2 (liver), Huh-7 (liver), and MCF-7 (breast cancer) cells. The compound demonstrated significant cytotoxicity, with cell viability percentages indicating strong anti-cancer effects:

| Compound | Cell Line | Cell Viability (%) |

|---|---|---|

| This compound | HepG2 | 33.29 |

| This compound | Huh-7 | 45.09 |

| This compound | MCF-7 | 41.81 |

The structure–activity relationship (SAR) indicates that modifications in substituents on the phenyl ring can enhance anti-cancer activity. Electron-donating groups have been found to increase potency, while bulky substituents may decrease efficacy .

2. Anti-Microbial Activity

The compound also exhibits promising antimicrobial properties. In vitro assays revealed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against various fungal pathogens:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 10.5 | 280 |

| S. aureus | 13 | 265 |

| Fungal Strains | 12 - 19 | 120.7 - 190 |

The presence of aromatic moieties contributes to the lipophilicity and overall antimicrobial effectiveness of the compound .

The biological activity of this compound is thought to involve interaction with specific molecular targets, including enzymes and receptors that regulate cancer cell proliferation and microbial growth. The precise mechanisms remain an area of ongoing research, but it is hypothesized that the compound may induce apoptosis in cancer cells or disrupt microbial cell wall synthesis in bacteria.

Case Studies and Research Findings

- In Vitro Studies : A study published in MDPI demonstrated that derivatives similar to this compound showed significant anti-cancer activity across multiple cell lines, supporting its potential as a lead compound for further drug development .

- Comparative Analysis : In comparative analyses against standard chemotherapeutic agents like doxorubicin, the compound exhibited lower cell viability percentages, indicating superior efficacy in certain contexts .

- Structural Modifications : Research has indicated that structural modifications can lead to enhanced biological activities, suggesting avenues for future development and optimization of this compound for therapeutic applications .

Analyse Chemischer Reaktionen

Oxidation Reactions

The chromenone core (4-oxo-4H-chromen-6-yl) is susceptible to oxidation at the ketone group or the aromatic system. Key findings include:

-

Radical-mediated oxidation pathways are plausible due to the chromenone’s conjugated system, as demonstrated in radical annulation studies involving similar frameworks .

Reduction Reactions

The carbonyl group at the 4-position of the chromenone core can undergo reduction:

-

The fluorophenyl group remains inert under standard reduction conditions due to its electron-deficient nature.

Substitution Reactions

The furan-2-carboxamide moiety participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

Nucleophilic Substitution

| Site | Reagents/Conditions | Products |

|---|---|---|

| Amide Nitrogen | Alkyl halides (e.g., CH₃I) in basic media | N-alkylated carboxamide derivatives |

| Fluorophenyl Group | Strong bases (e.g., LDA) | Fluorine displacement (rare; requires harsh conditions) |

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl/H₂O, reflux | Furan-2-carboxylic acid + 6-aminochromenone derivative |

| Basic Hydrolysis | NaOH/EtOH, heat | Corresponding carboxylate salt |

-

Condensation with aldehydes or ketones may form Schiff base derivatives at the amide nitrogen.

Radical-Mediated Reactions

The compound’s chromenone core participates in radical cascade reactions, as evidenced by studies on propargylamine analogs :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the chromenone’s α,β-unsaturated ketone:

| Conditions | Products |

|---|---|

| UV light (λ = 300–400 nm) | Cyclobutane-fused chromenone dimers |

Complexation and Chelation

The carbonyl and amide groups act as ligands for metal ions:

Thermal Degradation

Pyrolysis (T > 300°C) leads to:

-

Decarboxylation of the carboxamide group.

-

Fragmentation of the chromenone core into phenolic compounds.

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FNO4/c21-13-5-3-12(4-6-13)19-11-16(23)15-10-14(7-8-17(15)26-19)22-20(24)18-2-1-9-25-18/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGISXMLHZKDLGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.